molecular formula C11H22N2O3 B1672249 Isoleucylvaline CAS No. 41017-96-3

Isoleucylvaline

Cat. No.: B1672249
CAS No.: 41017-96-3
M. Wt: 230.3 g/mol
InChI Key: BCXBIONYYJCSDF-CIUDSAMLSA-N
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Description

Isoleucyl-valine, commonly referred to as Ile-Val, is a dipeptide composed of the amino acids isoleucine and valine. These amino acids are part of the branched-chain amino acids (BCAAs) family, which play crucial roles in various metabolic processes. Ile-Val is known for its significance in protein synthesis, energy production, and regulation of blood sugar levels .

Biochemical Analysis

Biochemical Properties

Isoleucylvaline is a metabolite, an intermediate or product resulting from metabolism . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it is involved in the isoleucine-valine biosynthetic pathway . The exact nature of these interactions is complex and depends on various factors, including the presence of other molecules and the physiological conditions within the cell.

Cellular Effects

This compound can have physiological or cell-signaling effects . Most are simply short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, Valyl-tRNA synthetase (ValRS) strictly discriminates the cognate L-valine from the larger L-isoleucine and the isosteric L-threonine by the tRNA-dependent “double sieve” mechanism . This mechanism involves the synthesis of an aminoacyl-adenylate, as an active intermediate, from the amino acid and adenosine tri-phosphate (ATP), and the transfer of the aminoacyl moiety from the adenylate to the 3 -terminal adenosine 9 (39-A) of tRNA .

Temporal Effects in Laboratory Settings

It is known that some dipeptides, including this compound, are short-lived intermediates on their way to specific amino acid degradation pathways following further proteolysis

Metabolic Pathways

This compound is involved in the isoleucine-valine biosynthetic pathway This pathway involves various enzymes and cofactors

Subcellular Localization

It is suggested that all of the enzymes of the isoleucine-valine biosynthetic pathway, which this compound is a part of, are associated with the mitochondria

Preparation Methods

Synthetic Routes and Reaction Conditions

Ile-Val can be synthesized through peptide bond formation between isoleucine and valine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with each step involving deprotection and coupling reactions .

Industrial Production Methods

Industrial production of Ile-Val often involves microbial fermentation. Genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae are used to produce large quantities of the dipeptide. These microorganisms are optimized to overproduce isoleucine and valine, which are then enzymatically linked to form Ile-Val .

Chemical Reactions Analysis

Types of Reactions

Ile-Val undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Ile-Val, such as keto acids, hydroxylated compounds, and substituted peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ile-Val

Ile-Val is unique due to its specific role in the regulation of the mTOR and PI3K/AKT pathways. Its distinct sequence also allows for unique interactions with enzymes and proteins, making it a valuable compound in biochemical research .

Properties

IUPAC Name

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXBIONYYJCSDF-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961386
Record name L-Isoleucyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41017-96-3
Record name L-Isoleucyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41017-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoleucylvaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041017963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Isoleucyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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